molecular formula C17H30N2O2 B4786944 N,N'-(2,2-DIMETHYL-1,3-PROPANEDIYL)DICYCLOPENTANECARBOXAMIDE

N,N'-(2,2-DIMETHYL-1,3-PROPANEDIYL)DICYCLOPENTANECARBOXAMIDE

Cat. No.: B4786944
M. Wt: 294.4 g/mol
InChI Key: NGLHHZWEXVDEJN-UHFFFAOYSA-N
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Description

N,N’-(2,2-DIMETHYL-1,3-PROPANEDIYL)DICYCLOPENTANECARBOXAMIDE is a complex organic compound with a unique structure that includes a 2,2-dimethyl-1,3-propanediol backbone and dicyclopentanecarboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(2,2-DIMETHYL-1,3-PROPANEDIYL)DICYCLOPENTANECARBOXAMIDE typically involves the reaction of 2,2-dimethyl-1,3-propanediol with cyclopentanecarboxylic acid derivatives under specific conditions. The reaction often requires the use of catalysts and solvents to facilitate the formation of the desired product. Commonly used catalysts include acids or bases, and solvents such as dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N,N’-(2,2-DIMETHYL-1,3-PROPANEDIYL)DICYCLOPENTANECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using thionyl chloride or bromine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N,N’-(2,2-DIMETHYL-1,3-PROPANEDIYL)DICYCLOPENTANECARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N,N’-(2,2-DIMETHYL-1,3-PROPANEDIYL)DICYCLOPENTANECARBOXAMIDE exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as enzyme inhibition or activation, which can result in the observed biological effects. The exact molecular targets and pathways are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-1,3-propanediol: A related compound with a similar backbone structure.

    Cyclopentanecarboxylic acid: Shares the cyclopentanecarboxamide group.

Uniqueness

N,N’-(2,2-DIMETHYL-1,3-PROPANEDIYL)DICYCLOPENTANECARBOXAMIDE is unique due to its combination of the 2,2-dimethyl-1,3-propanediol backbone with dicyclopentanecarboxamide groups, which imparts distinct chemical and biological properties not found in the individual components.

This article provides a comprehensive overview of N,N’-(2,2-DIMETHYL-1,3-PROPANEDIYL)DICYCLOPENTANECARBOXAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[3-(cyclopentanecarbonylamino)-2,2-dimethylpropyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N2O2/c1-17(2,11-18-15(20)13-7-3-4-8-13)12-19-16(21)14-9-5-6-10-14/h13-14H,3-12H2,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGLHHZWEXVDEJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)C1CCCC1)CNC(=O)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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